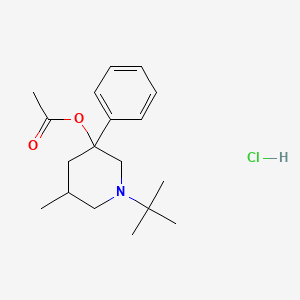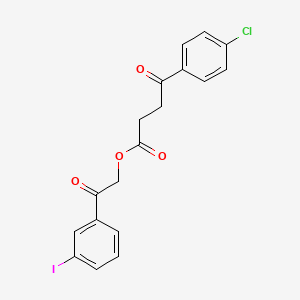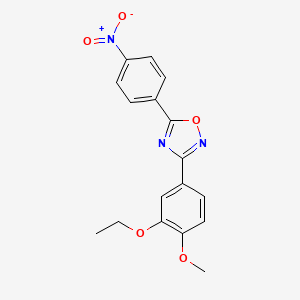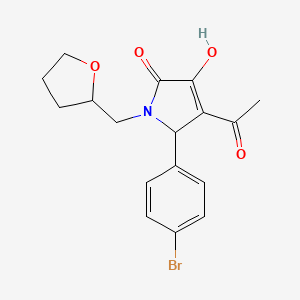![molecular formula C18H21NO5 B5038321 1-[4-(2-Ethoxyphenoxy)butoxy]-2-nitrobenzene](/img/structure/B5038321.png)
1-[4-(2-Ethoxyphenoxy)butoxy]-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Ethoxyphenoxy)butoxy]-2-nitrobenzene is an organic compound characterized by its complex aromatic structure It is a derivative of benzene, featuring both nitro and ethoxyphenoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Ethoxyphenoxy)butoxy]-2-nitrobenzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-ethoxyphenol with 1,4-dibromobutane to form 1-(4-bromobutoxy)-2-ethoxybenzene. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(2-Ethoxyphenoxy)butoxy]-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Reduction: 1-[4-(2-Ethoxyphenoxy)butoxy]-2-aminobenzene.
Substitution: Various halogenated derivatives depending on the halogen used.
Applications De Recherche Scientifique
1-[4-(2-Ethoxyphenoxy)butoxy]-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[4-(2-Ethoxyphenoxy)butoxy]-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The ethoxyphenoxy group may also play a role in the compound’s binding affinity to certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
1-[4-(2-Methoxyphenoxy)butoxy]-2-nitrobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-[4-(2-Propoxyphenoxy)butoxy]-2-nitrobenzene: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness: 1-[4-(2-Ethoxyphenoxy)butoxy]-2-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the ethoxyphenoxy and nitro groups allows for a wide range of chemical modifications and applications.
Propriétés
IUPAC Name |
1-[4-(2-ethoxyphenoxy)butoxy]-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-2-22-17-11-5-6-12-18(17)24-14-8-7-13-23-16-10-4-3-9-15(16)19(20)21/h3-6,9-12H,2,7-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZYTFFKRLUNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-[[C-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-methylcarbonimidoyl]amino]benzoate](/img/structure/B5038250.png)

![7-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5038283.png)

![METHYL 2-{[(2-{[(BENZYLOXY)CARBONYL]AMINO}-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE](/img/structure/B5038297.png)
![ethyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5038298.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5038306.png)
![17-(4-Methoxy-2-nitrophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5038313.png)
![1-[(2,3-dimethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B5038315.png)
![1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine](/img/structure/B5038327.png)

![8-[2-(2-tert-butylphenoxy)ethoxy]quinoline](/img/structure/B5038334.png)

![(4Z)-1-(3-bromophenyl)-4-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5038344.png)
